methyl 2-hydroxy-2,4-dimethylpentanoate
Description
Methyl 2-hydroxy-2,4-dimethylpentanoate (CAS: CID 14710064) is a branched-chain ester with the molecular formula C₈H₁₆O₃. Its structure features a hydroxyl group at the C2 position and methyl groups at both C2 and C4 positions, as illustrated by its SMILES notation: CC(C)CC(C)(C(=O)OC)O . The compound’s InChIKey (JFKSFMZJSKSSIG-UHFFFAOYSA-N) confirms its stereochemical uniqueness.
Properties
CAS No. |
132314-74-0 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2,4-dimethylpentanoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-2,4-dimethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2,4-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of 2-oxo-2,4-dimethylpentanoic acid.
Reduction: Formation of 2-hydroxy-2,4-dimethylpentanol.
Substitution: Formation of 2-chloro-2,4-dimethylpentanoate or 2-bromo-2,4-dimethylpentanoate.
Scientific Research Applications
Methyl 2-hydroxy-2,4-dimethylpentanoate is utilized in various scientific research fields:
Chemistry: It serves as a precursor in organic synthesis and a reagent in the development of new chemical compounds.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which methyl 2-hydroxy-2,4-dimethylpentanoate exerts its effects depends on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
Methyl 2-Hydroxy-4-Methylpentanoate
- Molecular Formula : C₈H₁₆O₃ (same as the target compound).
- Key Differences: The hydroxyl group is retained at C2, but only one methyl group is present at C4 (vs. two methyl groups at C2 and C4 in the target compound).
Methyl 3-Hydroxy-2,4-Dimethylpentanoate
- Molecular Formula : C₉H₁₈O₃.
- Key Differences: The hydroxyl group shifts to C3, altering reactivity.
Ethyl Ester Analogues
Ethyl 2-(Hydroxymethyl)-4,4-Dimethylpentanoate
Functional Group Variants
Methyl 3-Hydroxymethyl-4-Methyl-2-Methylenepentanoate
Comparative Analysis Table
Research and Industrial Relevance
- Synthetic Utility: While this compound lacks reported applications, its analogues like ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate are used in intermediate synthesis (e.g., fungicide precursors) .
- Structural Insights : The position and number of methyl/hydroxyl groups significantly affect physical properties (e.g., boiling point, solubility) and chemical reactivity (e.g., ester hydrolysis, hydrogen bonding) .
- Toxicological Data: No comprehensive safety data exist for the target compound, though similar esters often require precautions against inhalation or skin contact .
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